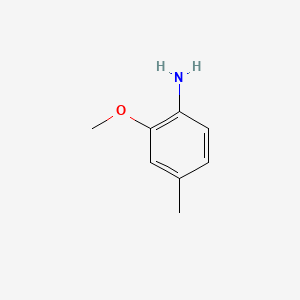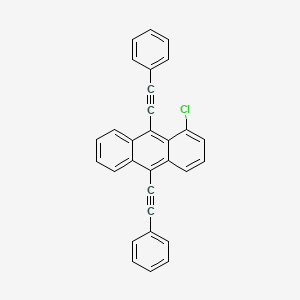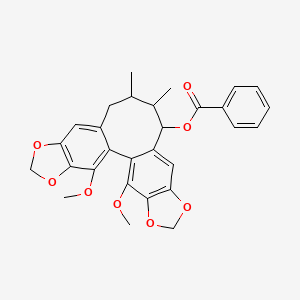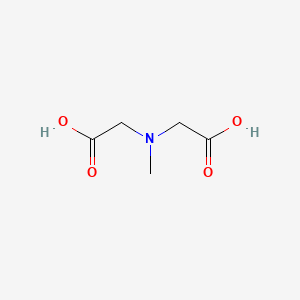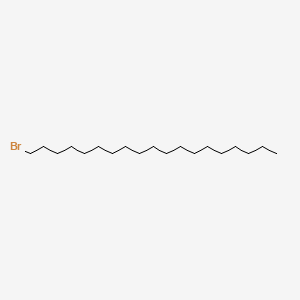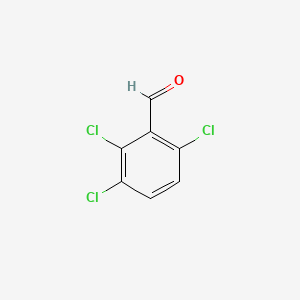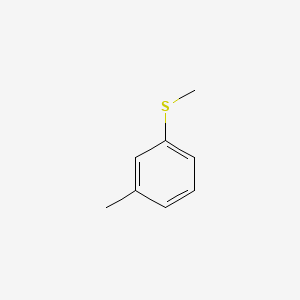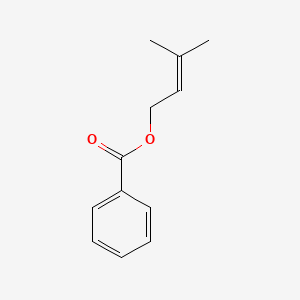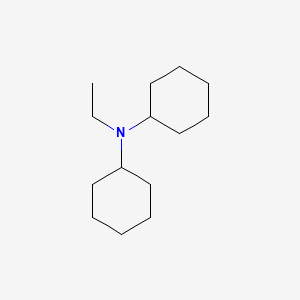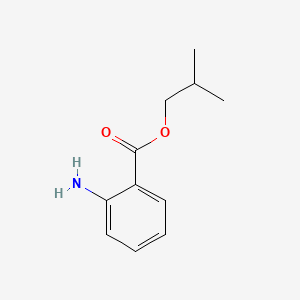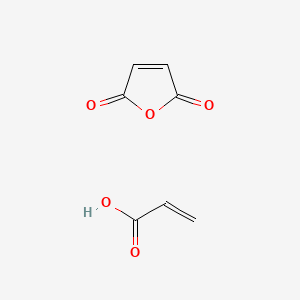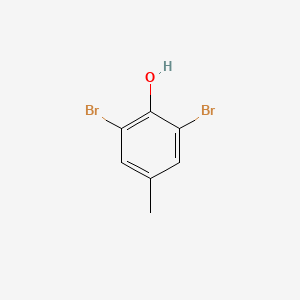
2,6-ジブロモ-4-メチルフェノール
概要
説明
2,6-Dibromo-4-methylphenol is an organic compound with the molecular formula C7H6Br2O. It is a derivative of phenol, where two bromine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 4th position. This compound is known for its applications in various chemical reactions and industrial processes .
科学的研究の応用
2,6-Dibromo-4-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers, dyes, and other industrial chemicals
作用機序
Target of Action
It is known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Result of Action
The molecular and cellular effects of 2,6-Dibromo-4-methylphenol’s action are primarily related to irritation. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound disrupts normal cellular structures or processes, leading to an inflammatory response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dibromo-4-methylphenol. For instance, its stability is known to be good at room temperature in closed containers under normal storage and handling conditions . The compound should be stored in a cool, dry, well-ventilated area away from incompatible substances
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol). One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like water or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions .
Industrial Production Methods: In industrial settings, the continuous bromination process is often employed. This involves mixing bromine and p-cresol in a pipeline reactor, which helps in controlling the reaction and minimizing the formation of by-products. This method is efficient and cost-effective for large-scale production .
化学反応の分析
Types of Reactions: 2,6-Dibromo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like zinc dust or sodium borohydride.
Major Products:
- Substituted phenols
- Quinones
- Hydrogenated phenols
類似化合物との比較
- 2,4-Dibromo-6-methylphenol
- 2,6-Dichloro-4-methylphenol
- 2,6-Dibromo-4-ethylphenol
Comparison: 2,6-Dibromo-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
特性
IUPAC Name |
2,6-dibromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGPGTJKHFAYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179062 | |
| Record name | p-Cresol, 2,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-14-6 | |
| Record name | 2,6-Dibromo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dibromo-4-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Cresol, 2,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIBROMO-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2AC6DDV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,6-Dibromo-4-methylphenol?
A1: 2,6-Dibromo-4-methylphenol has the molecular formula C7H6Br2O and a molecular weight of 265.94 g/mol. While the provided abstracts do not contain detailed spectroscopic data, its structure consists of a phenol ring with a methyl group at the 4-position and bromine atoms at the 2 and 6 positions. []
Q2: How is 2,6-Dibromo-4-methylphenol synthesized?
A2: 2,6-Dibromo-4-methylphenol can be synthesized from p-cresol through a three-step process involving bromination, methoxylation, and methylation. [, ] This process typically achieves a high yield, exceeding 80%. [, ] An alternative synthesis involves using ethoxymethyl (EOM) as a protecting group for the phenol functionality during synthesis. []
Q3: What is known about the crystal structure of 2,6-Dibromo-4-methylphenol?
A3: Crystallographic studies reveal that 2,6-Dibromo-4-methylphenol molecules within the crystal lattice interact primarily through intermolecular hydrogen bonding. [] The presence of the bulky bromine atoms at the ortho positions influences the hydrogen bonding pattern, causing significant deviations from the phenolic ring plane for the acceptor hydrogen bond. []
Q4: Has 2,6-Dibromo-4-methylphenol been investigated for catalytic applications?
A4: While the provided abstracts do not directly address the catalytic properties of 2,6-Dibromo-4-methylphenol, its derivatives, specifically 2,6-bis(phosphino)phenols, are explored as potential ligands in organometallic chemistry. [] These ligands could impart unique reactivity and selectivity to metal complexes, making them potentially valuable for catalytic applications.
Q5: What is the environmental impact and degradation profile of 2,6-Dibromo-4-methylphenol?
A5: 2,6-Dibromo-4-methylphenol is a bromophenol found in the marine worm Lanice conchilega. [] This suggests its presence in marine environments, potentially originating from biogenic sources. [] Its degradation in water can be achieved through photocatalytic processes using magnetite as a catalyst, demonstrating its susceptibility to advanced oxidation methods for environmental remediation. []
Q6: Are there alternative methods to synthesize 3,4,5-Trimethoxytoluene without using 2,6-Dibromo-4-methylphenol as an intermediate?
A6: The provided abstracts focus on the synthesis of 3,4,5-Trimethoxytoluene using 2,6-Dibromo-4-methylphenol as a key intermediate. Exploring alternative synthetic routes to 3,4,5-Trimethoxytoluene that bypass this intermediate could provide valuable insights into more efficient or environmentally friendly approaches.
Q7: How does the presence of bromine atoms in 2,6-Dibromo-4-methylphenol influence its reactivity compared to unsubstituted phenol?
A7: The two bromine atoms in 2,6-Dibromo-4-methylphenol significantly impact its reactivity. They exert both steric hindrance due to their size and electronic effects due to their electronegativity. These factors can influence the molecule's ability to participate in reactions like electrophilic aromatic substitution, potentially altering reaction rates and product distributions compared to phenol.
Q8: How does 2,6-Dibromo-4-methylphenol interact with organometallic compounds?
A8: Research indicates that 2,6-Dibromo-4-methylphenol reacts with pentaphenylantimony, highlighting its ability to act as a ligand for organoantimony compounds. [] This interaction suggests its potential use in synthesizing various organometallic complexes, expanding its applications in coordination chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



